Trimethylgermanium
Description
Properties
InChI |
InChI=1S/C3H9Ge/c1-4(2)3/h1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKSSWJSFRCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176353, DTXSID30932446 | |
| Record name | Trimethylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21941-60-6, 1449-63-4 | |
| Record name | Trimethylgermanium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021941606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylgermanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Strategies for Trimethylgermanium and Its Derivatives
Classical Synthetic Approaches to Trimethylgermanium (B74220) Halides
Traditional methods for synthesizing this compound halides often involve direct reactions with elemental halogens or hydrogen halides. These approaches are fundamental in organogermanium chemistry.
Reaction of Trimethylgermane with Hydrogen Halides
The reaction between trimethylgermane ((CH₃)₃GeH) and hydrogen halides (HX, where X = Cl, Br, I) provides a direct route to this compound halides. This reaction proceeds via the cleavage of the Ge-H bond and the subsequent formation of a Ge-X bond. The reaction is typically carried out in a suitable solvent, and the specific conditions can be tuned to optimize the yield of the desired halide. For instance, the reaction with hydrogen chloride yields this compound chloride, while hydrogen bromide affords this compound bromide.
Direct Halogenation Reactions of Trimethylgermane
Direct halogenation of tetramethylgermane (B1582461) ((CH₃)₄Ge) or trimethylgermane using elemental halogens (X₂, where X = Cl, Br) is another established method for producing this compound halides. This reaction typically involves the substitution of a methyl group or the germanium-bound hydrogen with a halogen atom. The reaction conditions, such as temperature and the presence of a catalyst, can influence the selectivity and yield of the reaction. For example, the controlled reaction of tetramethylgermane with bromine can yield this compound bromide.
Organometallic Synthesis Pathways for this compound Compounds
Organometallic reagents provide versatile and powerful tools for the synthesis of this compound compounds, enabling the formation of carbon-germanium bonds with high efficiency and selectivity.
Grignard Reagent-Mediated Syntheses
Grignard reagents (RMgX) are widely used in the synthesis of organogermanium compounds. wikipedia.orgresearchgate.net These organomagnesium halides are powerful nucleophiles that can react with germanium halides to form new carbon-germanium bonds. wikipedia.orgresearchgate.net The general reaction involves the treatment of a germanium tetrahalide (GeX₄) or an organogermanium halide with a Grignard reagent. For instance, the reaction of germanium tetrachloride (GeCl₄) with an excess of methylmagnesium bromide (CH₃MgBr) is a common method for the large-scale synthesis of tetramethylgermane, which can then be a precursor for this compound derivatives. The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com
| Reactants | Reagent | Product | Solvent |
| Germanium tetrachloride (GeCl₄) | Methylmagnesium bromide (CH₃MgBr) | Tetramethylgermane ((CH₃)₄Ge) | Diethyl ether or THF |
| This compound bromide ((CH₃)₃GeBr) | Ethylmagnesium bromide (C₂H₅MgBr) | Ethyltrimethylgermane ((CH₃)₃GeC₂H₅) | THF |
Copper-Promoted Alkyltrimethylgermane Synthesis from Organohalogermanes
Copper-catalyzed cross-coupling reactions have emerged as a valuable method for the synthesis of alkyltrimethylgermane compounds. This approach typically involves the reaction of an organohalogermane, such as this compound bromide, with an organometallic reagent in the presence of a copper catalyst. These reactions offer a milder alternative to traditional Grignard-based syntheses and can tolerate a wider range of functional groups.
Preparation of this compound Derivatives with Complex Ligands
The synthesis of this compound derivatives bearing complex ligands is crucial for developing new materials and catalysts. semanticscholar.org These ligands can be designed to tune the electronic and steric properties of the germanium center. semanticscholar.org The synthetic strategies often involve the reaction of a this compound halide with a deprotonated ligand precursor. For example, reacting this compound chloride with a lithium salt of a complex organic ligand can lead to the formation of a new Ge-ligand bond. The choice of solvent and reaction temperature is critical to ensure the stability of the reactants and products. These reactions have been used to prepare complexes with various ligand types, including Schiff bases, benzimidazoles, and furfural-type imines. nih.govtsijournals.comnih.gov The resulting complexes can exhibit interesting coordination chemistry and have potential applications in catalysis and materials science. researchgate.net
| This compound Precursor | Ligand Type | Resulting Derivative |
| This compound chloride | Lithium salt of a substituted cyclopentadienyl (B1206354) ligand | Substituted cyclopentadienyltrimethylgermane |
| This compound bromide | Sodium salt of a bulky phosphine (B1218219) ligand | Trimethylgermanylphosphine complex |
| This compound iodide | Potassium salt of a nitrogen-based macrocycle | Macrocyclic this compound complex |
Advanced Synthetic Protocols and Catalytic Considerations
The synthesis of complex molecules containing the this compound moiety necessitates sophisticated strategies that allow for precise control over reactivity and selectivity. Modern advancements focus on enhancing functional group tolerance, achieving stereocontrol, and developing novel catalytic systems to efficiently form carbon-germanium (C-Ge) bonds.
A significant challenge in organogermanium chemistry is the development of synthetic methods that are compatible with a wide array of functional groups, thereby avoiding the need for extensive protecting group manipulations. fiveable.me Strategies to achieve this often rely on the use of mild reaction conditions and carefully chosen catalytic systems that exhibit high chemoselectivity.
Recent research has demonstrated that organoboron compounds are excellent coupling partners in the synthesis of organogermanium compounds due to their notable functional group compatibility. nih.gov Transition-metal-free coupling pathways are particularly robust in this regard. nih.gov Furthermore, catalytic systems have been developed that tolerate sensitive functionalities. For instance, a selective hydrogenation of aryl germanes using a rhodium and platinum oxide catalyst (Nishimura's catalyst) was shown to be compatible with various functional groups, including trifluoromethyl (-CF3), ether (-OR), fluoride (B91410) (-F), boronic ester (-Bpin), and silyl (B83357) (-SiR3) groups. semanticscholar.org Another approach involves a fully orthogonal C-O bond formation strategy where aryl germanes couple with alcohols and carboxylic acids, tolerating common coupling handles like aromatic (pseudo)halogens, silanes, and boronic acid derivatives. d-nb.info This palladium-catalyzed process is notable for being base-free and proceeding at room temperature. d-nb.info
These strategies underscore a shift towards developing more versatile and efficient synthetic routes, broadening the scope of accessible organogermanium molecules with complex functionalities.
Table 1: Examples of Functional Group Tolerant Reactions in Organogermanium Synthesis
| Catalytic System/Method | Reaction Type | Tolerated Functional Groups | Reference |
|---|---|---|---|
| Nishimura's Catalyst (Rh₂O₃/PtO₂·H₂O) | Arene Hydrogenation | -CF₃, -OR, -F, -Bpin, -SiR₃ | semanticscholar.org |
| Pd(OAc)₂ | C-O Cross-Coupling | C-I, C-Br, C-Cl, C-F, C-OTf, Silanes, Boronic Acids | d-nb.info |
The creation of chiral centers at or adjacent to a germanium atom is a formidable challenge in synthetic chemistry, primarily due to the need for precise control over the spatial arrangement of substituents. nih.gov Recent advancements have focused on desymmetrization strategies and the development of enantioconvergent cross-coupling reactions. nih.govresearchgate.net
One notable strategy enables the enantioselective formation of α-chiral germanes through a nickel-catalyzed enantioconvergent cross-coupling between α-iodogermanes and alkylzinc reagents. researchgate.net This method extends a strategy previously established for silicon-based electrophiles to germanium, allowing for the creation of chiral germanes from simple, unactivated alkyl chains. researchgate.net While initial yields and enantioselectivities were moderate, the fine-tuning of the reaction was achieved through the screening of an extensive library of ligands. researchgate.net
Another innovative approach provides rapid access to chiral germanium centers by decoupling reactivity and selectivity issues. nih.gov This involves a poly-deborylative alkylation and desymmetrization strategy. nih.gov This methodology has proven effective for synthesizing chiral germanium products with high functional group tolerance and excellent enantioselectivity. nih.gov Historically, the synthesis of optically active compounds containing a germanium-metal bond, such as those where germanium is bonded directly to platinum, has also been achieved, paving the way for mechanistic studies of transition-metal-catalyzed reactions. dtic.mil
Table 2: Selected Stereoselective Reactions for Chiral Germanium Compounds
| Reaction Type | Catalyst/Method | Key Feature | Reference |
|---|---|---|---|
| Enantioconvergent C(sp³)–C(sp³) Cross-Coupling | Nickel-catalyzed | Access to α-chiral alkylgermanes from α-iodogermanes | researchgate.net |
| Poly-deborylative Alkylation & Desymmetrization | Transition-metal-free | Rapid synthesis of chiral germanium centers with high enantioselectivity | nih.gov |
The formation of the C–Ge bond is a cornerstone of organogermanium synthesis, and recent progress has been driven by the development of innovative catalytic systems. researchgate.net These systems offer milder reaction conditions, broader substrate scope, and improved selectivity compared to traditional methods that often rely on stoichiometric organolithium or Grignard reagents. researchgate.netwikipedia.org
Transition-metal catalysis is at the forefront of these developments. A variety of metals, including iron, nickel, copper, rhodium, and palladium, have been successfully employed to catalyze C(sp³)–Ge bond formation, expanding the versatility of these transformations. researchgate.net For example, cobalt carbonyl, a cheap and commercially available reagent, has been used to catalyze the E-(β)-selective hydrogermylation of terminal alkynes, showing broad functional group tolerance. chemrxiv.org In addition to precious metals, main group elements are being explored as catalysts; bis(pentamethylcyclopentadienyl)germanium (Cp*₂Ge), for instance, has been investigated for its catalytic activity in aldehyde hydroboration reactions. chapman.edu
Beyond traditional transition-metal catalysis, other powerful strategies have emerged:
Photocatalysis : Organic photocatalysis provides a pathway for mild and selective C-Ge bond formation, often proceeding through radical mechanisms. researchgate.net A significant advance involves the direct hydrogen atom transfer (HAT) to create germanium radicals, enabling access to structurally novel organogermanium compounds. researchgate.netresearchgate.net
Electrosynthesis : This sustainable approach facilitates C-Ge bond formation without the need for chemical oxidants or reductants. researchgate.net
Base-Catalysis : A base-catalyzed remote hydrogermylation of alkenes has been developed, which is completely free of transition metals and can achieve chain walks of up to eight carbons. researchgate.net
These novel catalytic systems are significantly advancing the field by providing more efficient and sustainable routes to a diverse range of organogermanium compounds. researchgate.net
Table 3: Overview of Modern Catalytic Systems for C-Ge Bond Formation
| Catalytic Strategy | Catalyst Example(s) | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis | Ni, Pd, Fe, Rh, Co₂(CO)₈ | Cross-Coupling, Hydrogermylation | High efficiency, selectivity control | researchgate.netchemrxiv.org |
| Main Group Catalysis | Cp*₂Ge | Hydroboration | Alternative to precious metals | chapman.edu |
| Photocatalysis | Organic Photosensitizers | Radical Germylation via HAT | Mild conditions, novel reactivity | researchgate.netresearchgate.net |
| Electrosynthesis | Catalyst-free | C-H Functionalization | Avoids chemical oxidants/reductants | researchgate.net |
Synthetic Routes to Germanium-Containing Advanced Materials Precursors
Organogermanium compounds, including this compound derivatives, are crucial as precursors for the vapor deposition of germanium-containing thin films used in electronic and optoelectronic devices. google.com The synthesis of suitable precursors focuses on creating molecules with appropriate volatility, thermal stability, and decomposition pathways to yield high-purity materials. google.comgoogle.com
A variety of synthetic strategies are employed to produce single-source precursors for materials such as germanium oxides (GeO₂), silicon-germanium (SiGe) alloys, and phase-change materials like germanium-antimony-tellurium (GeSbTe). google.comgoogle.com One approach involves the synthesis of dihalide germylene adducts, such as GeCl₂-L (where L is a Lewis base like N-methylmorpholine or 2-methyltetrahydrofuran), which serve as precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes at low temperatures. google.com These precursors are advantageous as the germanium is already in the desired +2 oxidation state. google.com
For binary metal germanides, single-source precursors containing both germanium and another metal in one molecule are highly desirable. The reaction of GeCl₂·1,4-dioxane with iron carbonyl compounds like Fe₂(CO)₉ has been used to synthesize precursors such as [Cl₂GeFe(CO)₄]₂ for the CVD of iron germanide (FeₓGeᵧ) thin films. uni-saarland.de
Other synthetic routes target precursors for germanium nanomaterials. A series of novel germanium(II) compounds with carefully selected ligands (e.g., diamides, alkoxides, siloxides) have been synthesized. nih.gov The thermal decomposition of these precursors allows for control over the morphology of the resulting germanium (Ge(0)) nanomaterials, yielding either nanodots or nanowires depending on the precursor's molecular structure. nih.gov Similarly, germanium complexes with N-alkoxy thioamide ligands have been designed as potential precursors for germanium chalcogenide materials. nih.gov
Table 4: Synthesis of Precursors for Germanium-Containing Materials
| Precursor Class | Synthetic Method | Target Material | Deposition Method | Reference |
|---|---|---|---|---|
| Dihalide Germylene Adducts (e.g., GeCl₂-NMM) | Adduct formation with GeCl₂-dioxane | Ge, SiGe, GeO₂, GeSbTe | CVD/ALD | google.com |
| Iron-Germanium Carbonyls (e.g., [Cl₂GeFe(CO)₄]₂) | Reaction of GeCl₂ with Fe₂(CO)₉ | Iron Germanides (FeₓGeᵧ) | CVD | uni-saarland.de |
| Ge(II) Coordination Compounds (with alkoxide, siloxide ligands) | Transamination or alcoholysis metathesis | Ge(0) Nanowires/Nanodots | Thermal Decomposition | nih.gov |
Spectroscopic Characterization and Structural Elucidation of Trimethylgermanium Compounds
Vibrational Spectroscopic Analysis
FTIR spectroscopy is a powerful tool for identifying functional groups and understanding ligand coordination in organogermanium complexes. The technique relies on the absorption of infrared radiation by molecular vibrations that result in a change in the dipole moment thermofisher.com. For trimethylgermanium (B74220) compounds, characteristic absorption bands related to the Ge-CH₃ stretching and bending modes can be observed. Furthermore, in complexes where this compound moieties are coordinated to other atoms or ligands, FTIR can reveal changes in the vibrational frequencies of these ligands, thereby indicating the mode of coordination and the strength of the metal-ligand bond researchgate.netnih.govresearchgate.net. For instance, the presence of specific functional groups within ligands attached to the this compound unit can be identified by their characteristic IR absorption bands, aiding in the structural assignment of new compounds researchgate.netbohrium.com.
Raman spectroscopy, based on the inelastic scattering of light by molecular vibrations, provides complementary information to FTIR. It is particularly useful for identifying vibrations that involve a change in polarizability, which may not be IR-active renishaw.comwikipedia.orgupenn.edu. Raman spectroscopy can detect vibrational modes of Ge-C bonds and the methyl groups. In organogermanium compounds, Raman spectra can offer insights into the symmetry of the molecule and the nature of the chemical bonds. For example, studies on related organometallic compounds have shown that Raman spectroscopy can identify characteristic C=C and C-F stretching vibrations, providing structural information about the substituents attached to the germanium atom cdnsciencepub.com. The vibrational modes are sensitive to the atomic masses and bond strengths, allowing for detailed structural analysis renishaw.comupenn.edunih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies
NMR spectroscopy is indispensable for the structural elucidation of this compound compounds, providing detailed information about the electronic environment of specific nuclei.
Proton NMR (¹H NMR) is highly effective for characterizing the methyl (CH₃) groups attached to the germanium atom savemyexams.comlibretexts.org. In this compound compounds, the protons of the methyl groups typically appear as a singlet in the ¹H NMR spectrum, provided there is no significant coupling to other nuclei. The chemical shift of these protons is characteristic of their environment, usually appearing in the upfield region. For example, this compound chloride, (CH₃)₃GeCl, exhibits a ¹H NMR signal corresponding to the nine equivalent methyl protons chemicalbook.comamericanelements.com. Variations in the chemical shift can indicate the electronic influence of different ligands attached to the germanium center. Coupling to germanium-73, although weak due to its low natural abundance and quadrupolar nature, can sometimes be observed as a slight broadening or splitting of the methyl proton signals huji.ac.il.
Germanium-73 NMR (⁷³Ge NMR) spectroscopy is a specialized technique that directly probes the germanium nucleus huji.ac.ilpascal-man.comnih.govresearchgate.net. While ⁷³Ge is an NMR-active nucleus (spin I = 9/2), it possesses several characteristics that make its NMR spectroscopy challenging: low natural abundance (7.73%), a relatively large quadrupole moment, and a low magnetogyric ratio huji.ac.ilresearchgate.net. These factors contribute to low sensitivity and often result in broad spectral lines, especially in environments lacking high symmetry huji.ac.ilresearchgate.net. Despite these challenges, ⁷³Ge NMR can provide unique insights into the electronic structure and coordination environment of germanium atoms in organogermanium compounds. For example, studies have shown that tetrasubstituted germanes with identical substituents generally exhibit observable signals, whereas those with different substituents may show broader peaks nih.govresearchgate.net. The chemical shift range for ⁷³Ge is also very wide, allowing for differentiation between various germanium species huji.ac.il. The observation of fluxional behavior and the study of solid-state organogermanium compounds have also been facilitated by advanced ⁷³Ge NMR techniques pascal-man.comnih.govresearchgate.net.
Cross-Nuclei NMR Investigations (e.g., ¹²⁹Xe NMR for host-guest systems)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly employing nuclei other than ¹H or ¹³C, offers unique insights into molecular environments and interactions. Xenon-129 (¹²⁹Xe) NMR is a powerful technique for probing host-guest systems, porous materials, and the local environment of guest molecules. Xenon, a noble gas, is chemically inert and can readily diffuse into the cavities or pores of host structures, acting as a sensitive probe nucleus.
The chemical shift of ¹²⁹Xe is highly sensitive to its local environment, including the presence of nearby atoms, the polarity of the surrounding medium, and the degree of confinement within a host structure. In host-guest systems, changes in the ¹²⁹Xe chemical shift can reveal information about the size, shape, and chemical nature of the host's cavity, as well as the strength and type of interactions between the host and the guest (in this case, a this compound species or its derivatives). Studies have utilized ¹²⁹Xe NMR to investigate charge transfer, encapsulation, and diffusion within porous materials and supramolecular assemblies nih.govresearchgate.netresearchgate.netuni-bayreuth.dewikipedia.org. While direct applications of ¹²⁹Xe NMR specifically to this compound host-guest complexes are not widely reported in the literature, the principles of this technique are applicable to understanding the encapsulation and interaction of organogermanium compounds within confined environments.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Analogue Comparisons
Silicon-29 (²⁹Si) NMR spectroscopy is a vital tool for characterizing organosilicon compounds, providing detailed information about the silicon atom's electronic environment, coordination, and bonding. The natural abundance of ²⁹Si is low (4.7%), and it possesses a relatively low gyromagnetic ratio, leading to lower NMR sensitivity compared to ¹H or ¹³C. However, advancements in NMR techniques, such as cross-polarization and solid-state NMR, have made ²⁹Si NMR highly effective researchgate.net.
In the context of organogermanium chemistry, ²⁹Si NMR can be invaluable for analogue comparisons. By studying the spectroscopic behavior of analogous organosilicon compounds, researchers can draw parallels and understand trends in chemical shifts, coupling constants, and structural motifs that might be transferable to germanium counterparts. For instance, comparing the ²⁹Si NMR spectra of trimethylsilyl (B98337) derivatives with the corresponding ¹H and ¹³C NMR spectra of this compound compounds can help elucidate the electronic and steric effects of replacing silicon with germanium. Such comparisons can aid in predicting or interpreting the spectral characteristics of novel organogermanium compounds, particularly when direct spectroscopic data for germanium is challenging to obtain or interpret researchgate.netresearchgate.net.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structural fragments of chemical compounds. Techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed. In EI-MS, molecules are bombarded with electrons, leading to ionization and often extensive fragmentation, which generates a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint, aiding in the identification and structural elucidation of the compound libretexts.orguni-saarland.descienceready.com.ausavemyexams.com.
For this compound compounds, MS analysis typically reveals a molecular ion peak corresponding to the intact molecule's mass. Subsequent fragmentation often involves the cleavage of Ge-C bonds or the loss of methyl groups, yielding characteristic fragment ions. For example, common fragments might include [(CH₃)₂Ge]⁺, [CH₃Ge]⁺, or Ge⁺, alongside the loss of neutral methyl radicals (•CH₃) libretexts.orguni-saarland.dedtic.mil. The relative abundance of these fragments provides clues about the stability of different parts of the molecule and the preferred fragmentation pathways. Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) are particularly useful for separating and analyzing volatile organogermanium compounds before mass analysis.
Electronic Absorption and Ultraviolet (UV) Spectroscopy of this compound Species
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is sensitive to electronic transitions within molecules, particularly those involving π electrons or non-bonding electrons in chromophores. For organometallic compounds like this compound derivatives, UV-Vis spectroscopy can provide information about the electronic structure and the nature of bonding.
While this compound itself, with saturated methyl groups and a Ge-C sigma bond, does not typically exhibit strong absorption in the readily accessible UV-Vis range, its derivatives or complexes might display characteristic absorption bands. For instance, this compound nitrate (B79036) has shown UV-Vis absorption peaks at 302.5 nm and 312.5 nm in different solvents, attributed to the dissociation of the molecule cdnsciencepub.com. Studies involving this compound chloride as an additive in perovskite solar cells have also reported UV-Vis absorption spectra, indicating its influence on the electronic properties of the material researchgate.netmasterorganicchemistry.com. The interpretation of these spectra often involves correlating absorption maxima (λmax) with specific electronic transitions, such as those involving Ge-C bonds or interactions with other functional groups.
X-ray Diffraction and Crystallographic Studies for Molecular Geometry and Crystal Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on molecular geometry, bond lengths, and bond angles. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can reconstruct the electron density map and locate atoms with high accuracy savemyexams.commaterialsproject.organl.govuu.nl.
Compound List
this compound Chloride
this compound Bromide
this compound Nitrate
Dimethylgermanium Dichloride
Triphenylgermanium Chloride
this compound-Sulfur Compounds
Organosilicon Compounds
Perovskite Solar Cells
Xenon
Silicon
Computational and Theoretical Investigations of Trimethylgermanium
Quantum Chemical Methodologies
Quantum chemical methods form the backbone of theoretical investigations into molecular properties. For trimethylgermanium (B74220), several approaches are employed to understand its electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a widely adopted quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids wikipedia.orgmpg.descispace.com. It is based on the principle that the ground-state electronic energy of a system can be determined from its electron density mpg.descispace.com. DFT calculations have been instrumental in elucidating the electronic properties, optimized molecular structures, and reactivity parameters of organogermanium compounds researchgate.netresearchgate.netbhu.ac.inchemistryjournal.net. Commonly used DFT functionals, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G*, 6-311G(d,p)), are frequently employed to achieve accurate results researchgate.netresearchgate.netbhu.ac.indergipark.org.trsciensage.info. These studies provide detailed insights into molecular geometry, stability, and electronic distribution, aiding in the understanding of chemical behavior scispace.comresearchgate.netbhu.ac.in.
Ab Initio Methods in this compound Research
Ab initio methods, meaning "from first principles," represent a class of computational techniques that solve the electronic Schrödinger equation using only fundamental physical constants and the system's atomic composition as input, without relying on empirical parameters dtic.milwikipedia.orgiitg.ac.in. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., MP2), are known for their high accuracy in predicting molecular geometries, energies, and spectroscopic properties dtic.milwikipedia.orgresearchgate.net. While computationally intensive, ab initio calculations provide a rigorous theoretical framework for understanding the electronic structure of molecules like this compound dtic.milwikipedia.org.
Semi-Empirical and Hybrid Computational Approaches
Semi-empirical methods offer a balance between accuracy and computational cost by incorporating empirical parameters derived from experimental data into simplified quantum mechanical models, often based on Hartree-Fock theory dtic.milquantumatk.commolssi.orguni-muenchen.de. Methods like MNDO, AM1, and PM3 are examples that have been applied to organometallic compounds researchgate.netmolssi.orguni-muenchen.de. These approaches are significantly faster than ab initio methods, making them suitable for larger systems or for initial exploratory studies dtic.milquantumatk.com. Hybrid methods, such as the B3LYP functional within DFT, combine elements of different theoretical approaches to improve accuracy arxiv.orguniri.hr.
Analysis of Electronic Properties and Molecular Orbitals
The electronic properties of this compound are analyzed to understand its reactivity and electronic behavior. This often involves examining its frontier molecular orbitals.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior and reactivity sciensage.inforesearchgate.net. The HOMO represents the orbital with the highest energy occupied by electrons, acting as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons, acting as an electron acceptor sciensage.inforesearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an indicator of a molecule's kinetic stability and reactivity researchgate.net. Time-Dependent DFT (TD-DFT) is often employed to characterize these orbitals and predict electronic absorption spectra researchgate.netbhu.ac.in. Studies have also reported electron affinities for this compound radicals, such as 31.9 ± 0.7 kcal/mol, which relates to the energy required to remove an electron researchgate.net.
Reactivity, Reaction Mechanisms, and Transformation Pathways of Trimethylgermanium
Organogermanium Bond Reactivity and Transformation
The transformation of trimethylgermanium (B74220) compounds primarily involves the cleavage and formation of bonds to the germanium center. The reactivity of these bonds is influenced by factors such as bond polarity, bond strength, and the nature of the substituents.
The germanium-carbon (Ge-C) bond is a key feature of organogermanium compounds. While generally stable, this bond can be cleaved under specific conditions and is central to the synthesis of various this compound derivatives.
Formation of Ge-C Bonds:
A primary method for the formation of Ge-C bonds in this compound compounds is the reaction of a germanium halide with an organometallic nucleophile. For instance, this compound chloride can be synthesized by the reaction of germanium tetrachloride with a methyl Grignard reagent, such as methylmagnesium bromide, or an organolithium reagent like methyllithium. wikipedia.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism where the carbanionic methyl group attacks the electrophilic germanium center, displacing a chloride ion. The stepwise replacement of chlorine atoms with methyl groups ultimately yields tetramethylgermane (B1582461), from which this compound halides can be prepared.
Another approach involves the direct formation of Ge-C bonds from germanium dioxide (GeO₂). In the presence of a base like potassium hydroxide, GeO₂ can react with dimethyl carbonate at elevated temperatures to form methylgermanium (B72786) species. acs.org
Cleavage of Ge-C Bonds:
The Ge-C bond in this compound compounds, while relatively stable, is more labile than the silicon-carbon (Si-C) bond and can be cleaved under certain conditions. researchgate.net For example, in aryl germanes, the C-Ge bond can be cleaved during electrophilic halogenation reactions. mdpi.com Computational studies suggest that the halogenation of aryl germanes proceeds through a concerted electrophilic aromatic substitution mechanism. mdpi.com
The scission of Ge-C bonds has also been observed in derivatives with highly electron-withdrawing groups, such as in pentafluorophenyl derivatives, upon reaction with nucleophiles. nih.gov Additionally, 1,2-insertion reactions of alkynes into a Ge-C bond of a germylene can lead to the formation of new carbon-carbon bonds through the cleavage of the original Ge-C bond. organic-chemistry.org
The relative lability of the Ge-C bond compared to the Si-C bond makes organogermanium compounds valuable in certain cross-coupling reactions where the transfer of the organic group is desired. wikipedia.org
Table 1: Mechanistic Overview of Ge-C Bond Reactions
| Reaction Type | Reactants | Reagents | Mechanism | Product Type |
| Formation | Germanium Halide (e.g., GeCl₄) | Organolithium (e.g., MeLi) or Grignard (e.g., MeMgBr) | Nucleophilic Substitution | Alkylgermanium |
| Formation | Germanium Dioxide (GeO₂) | Dimethyl Carbonate | Base-Catalyzed Reaction | Methylgermanium Species |
| Cleavage | Aryl Germane (B1219785) | Electrophilic Halogenating Agent (e.g., NIS) | Electrophilic Aromatic Substitution | Aryl Halide |
| Cleavage | Germylene | Alkyne | 1,2-Insertion | Vinylgermylene |
The germanium-halogen bond in trimethylgermyl halides is polar and highly reactive, making these compounds versatile starting materials for the synthesis of a wide range of other this compound derivatives. The reactivity of the Ge-X bond (where X = Cl, Br, I) generally increases down the group, with the Ge-I bond being the most reactive and the Ge-Cl bond being the least.
These halides readily react with water and other protic solvents. For instance, this compound chloride is moisture-sensitive and hydrolyzes to form trimethylgermanol ((CH₃)₃GeOH). researchgate.netviu.ca This reactivity is exploited in certain applications, such as in perovskite solar cells where the hydrolysis of the Ge-Cl bond is a key step in the material's stabilization. researchgate.netviu.ca
The Ge-X bond is susceptible to nucleophilic attack, allowing for the substitution of the halogen with a variety of nucleophiles. This is a fundamental reaction for introducing different functional groups to the germanium center.
Nucleophilic substitution at the germanium center is a cornerstone of this compound chemistry, enabling the conversion of trimethylgermyl halides into a diverse array of compounds. These reactions typically proceed via mechanisms analogous to those observed for alkyl halides, namely the S(_N)1 and S(_N)2 pathways. viu.cauniversalclass.com
In an S(_N)2-type reaction, a nucleophile attacks the germanium center, leading to a concerted displacement of the halide leaving group. This mechanism is favored for less sterically hindered germanium centers and with strong nucleophiles. For example, the reaction of this compound bromide with an alkoxide would proceed via an S(_N)2 pathway to form a trimethylgermyl ether. masterorganicchemistry.combyjus.com
The general scheme for the S(_N)2 reaction is: Nu⁻ + (CH₃)₃Ge-X → [(CH₃)₃Ge(Nu)(X)]‡ → (CH₃)₃Ge-Nu + X⁻
where Nu⁻ is the nucleophile and X is the halogen.
While less common for this compound due to the primary nature of the methyl groups, an S(_N)1-type mechanism could be envisaged under conditions that favor the formation of a transient germyl (B1233479) cation, (CH₃)₃Ge⁺. This would typically involve a good leaving group and a polar, non-nucleophilic solvent.
Common nucleophiles used in these reactions include:
Organometallic reagents: Organolithium and Grignard reagents are used to form new Ge-C bonds. wikipedia.org
Alkoxides and phenoxides: These react to form germyl ethers.
Thiolates: These are used to synthesize germyl sulfides.
Amides: These can be used to form germanium-nitrogen bonds.
The choice of the halide (Cl, Br, or I) can influence the reaction rate, with iodides generally being the best leaving groups, followed by bromides and then chlorides.
Table 2: Nucleophilic Substitution Reactions of Trimethylgermyl Halides
| Nucleophile | Reagent Example | Product |
| Alkyl/Aryl Carbanion | R-Li, R-MgBr | (CH₃)₃Ge-R |
| Alkoxide | R-O⁻Na⁺ | (CH₃)₃Ge-OR |
| Thiolate | R-S⁻K⁺ | (CH₃)₃Ge-SR |
| Amide | R₂N⁻Li⁺ | (CH₃)₃Ge-NR₂ |
Mechanistic Studies of this compound in Complex Chemical Systems
Beyond simple substitution reactions, the this compound group can participate in more complex reaction pathways, including those involving radical intermediates and successive interactions in solution, which are critical in materials synthesis.
This compound species can be involved in radical reactions, either by generating trimethylgermyl radicals or by reacting with them. Trimethylgermyl radicals, (CH₃)₃Ge•, can be generated from trimethylgermane ((CH₃)₃GeH) through hydrogen atom abstraction by another radical or through photolysis. wikipedia.orgchemrxiv.org
A key reaction involving trimethylgermyl radicals is halogen atom abstraction . wikipedia.orgchemrxiv.org In this process, the (CH₃)₃Ge• radical abstracts a halogen atom from an alkyl halide, forming a trimethylgermyl halide and an alkyl radical. This reaction is part of a radical chain mechanism and is analogous to similar reactions involving trimethyltin (B158744) radicals. wikipedia.orgchemrxiv.org The reactivity for halogen abstraction from monosubstituted alkanes follows the order tertiary > secondary > primary, indicating the formation of the most stable alkyl radical. wikipedia.orgchemrxiv.org
The general steps in this radical chain reaction are:
Initiation: Generation of an initiating radical.
Propagation:
R'• + (CH₃)₃GeH → R'H + (CH₃)₃Ge•
(CH₃)₃Ge• + R-X → (CH₃)₃Ge-X + R•
R• + (CH₃)₃GeH → RH + (CH₃)₃Ge•
Termination: Combination of any two radical species.
Trimethylgermyl radicals are also involved in hydrogermylation reactions , where trimethylgermane adds across a double or triple bond. This can proceed via a radical mechanism, particularly in the presence of a radical initiator, leading to the formation of a new Ge-C bond. tum.de
Recent research has highlighted the significant role of this compound compounds as additives in the fabrication of high-performance materials, such as perovskite solar cells. In this context, this compound chloride (TGC) has been shown to trigger a series of beneficial interactions within the perovskite precursor solution. researchgate.netviu.ca
The mechanism involves the following successive steps:
Hydrolysis: The vulnerable Ge-Cl bond in TGC readily hydrolyzes in the precursor solution, which typically contains formamidinium iodide (FAI) and lead iodide in a polar solvent, to form trimethylgermanol ((CH₃)₃GeOH). researchgate.netviu.ca
Hydrogen Bonding: The newly formed hydroxyl group on the trimethylgermanol then participates in hydrogen bonding with both the formamidinium (FA⁺) cation and the iodide (I⁻) anion. Specifically, O-H···N and O-H···I hydrogen bonds are formed. researchgate.netviu.ca
These successive interactions have several positive effects on the perovskite film formation:
Stabilization of FA⁺: The hydrogen bonding network helps to safeguard the formamidinium cation from decomposition. researchgate.netviu.ca
Accelerated Crystallization: The interactions influence the crystallization kinetics, leading to higher quality perovskite films with larger grain sizes. researchgate.net
Defect Passivation: The this compound species can passivate defects within the perovskite crystal lattice and at the surface, which improves the electronic properties of the material. researchgate.netviu.ca
Restricted Ion Migration: The presence of these species helps to restrict the migration of mobile ions within the perovskite structure, enhancing the operational stability of the solar cell. researchgate.net
This example illustrates how the fundamental reactivity of the Ge-Cl bond in this compound chloride can be leveraged to control complex crystallization processes and improve the properties of advanced materials.
Hydrolysis and Condensation Reactions of this compound Species
The hydrolysis of this compound compounds, particularly halides, is a fundamental reaction that leads to the formation of germanium-oxygen bonds. When a this compound halide, such as this compound chloride ((CH₃)₃GeCl), is exposed to water, it undergoes hydrolysis to form the corresponding trimethylgermanol ((CH₃)₃GeOH) researchgate.net. This intermediate species is typically unstable and readily undergoes a condensation reaction.
In a condensation reaction, two molecules of trimethylgermanol combine, eliminating a molecule of water to form bis(trimethylgermyl) oxide (((CH₃)₃Ge)₂O) wikipedia.org. This process is analogous to the formation of ethers from alcohols and siloxanes from silanols. The driving force for this reaction is the formation of a stable Ge-O-Ge linkage.
Hydrolysis: (CH₃)₃Ge-X + H₂O → (CH₃)₃Ge-OH + H-X (where X = Cl, Br, I)
Condensation: 2 (CH₃)₃Ge-OH → ((CH₃)₃Ge)₂O + H₂O
This reactivity highlights the susceptibility of the germanium-halide bond to nucleophilic attack by water and the thermodynamic favorability of forming the germoxane bond.
Catalytic Reactivity and Mechanisms
This compound as a Reagent in Catalytic Transformations
This compound compounds have proven to be valuable reagents in a variety of catalytic transformations, primarily in the field of organic synthesis for creating carbon-germanium and carbon-carbon bonds . Bromo(trimethyl)germane, for instance, serves as a key reagent in copper-catalyzed cross-coupling reactions. These protocols allow for the synthesis of various alkyltrimethylgermanes from alkyl bromides, offering a pathway that is compatible with sensitive functional groups often intolerant to traditional Grignard-based methods .
Furthermore, the trimethylgermyl group can be incorporated into more complex molecular architectures, acting as a ligand in transition metal complexes. These complexes, featuring direct metal-germanium bonds, are of interest for their potential catalytic activities, leveraging the unique electronic and steric properties of the trimethylgermyl moiety .
| Reagent | Catalyst | Reaction Type | Product Class |
| Bromo(trimethyl)germane | Copper(II) sulfate | Cross-coupling | Alkyltrimethylgermanes |
| Trimethylgermyl Ligands | Transition Metals | Ligand Substitution | Catalytic Complexes |
Mechanistic Role in Cross-Coupling and Polymerization Processes
In palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki-type couplings, organogermanium compounds can function as the nucleophilic partner. The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination wikipedia.orgharvard.eduwikipedia.org.
The role of the this compound reagent, such as an aryltrialkylgermane, becomes crucial during the transmetalation step. After the palladium catalyst has undergone oxidative addition with an organic halide, the trimethylgermyl compound transfers its organic group (e.g., an aryl or vinyl group) to the palladium center. This exchange of organic ligands from germanium to palladium forms a new diorganopalladium intermediate, which then proceeds to the final reductive elimination step to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst wikipedia.orgwikipedia.org. The reactivity of organogermanes in this step is often intermediate between that of organosilicon and organotin compounds.
This same fundamental transmetalation process can be extended to polymerization reactions. Cross-coupling polymerization allows for the synthesis of conjugated polymers by repeatedly forming C-C bonds between monomer units, where a trimethylgermyl group can be employed on one of the monomers to facilitate the key transmetalation step in the polymerization chain growth.
Activation of Small Molecules Facilitated by this compound Compounds
The activation of small, relatively inert molecules like H₂, CO₂, and NH₃ is a significant goal in chemistry. While standard tetravalent this compound compounds are generally not reactive enough to directly activate these molecules, the broader field of organogermanium chemistry demonstrates the element's considerable potential. Research has shown that low-valent germanium species, such as germylenes (R₂Ge) and digermynes (RGe≡GeR), possess the requisite electronic structure—having both accessible donor and acceptor orbitals—to interact with and activate small molecules uwo.caresearchgate.netresearchgate.net.
These highly reactive compounds can facilitate transformations that are typically the domain of transition metals researchgate.netresearchgate.net. Although this compound itself is not the primary actor, it can serve as a stable precursor for the synthesis of these more reactive low-coordinated germanium compounds. Therefore, the role of this compound in this context is as a foundational building block in the exploration of germanium's capacity for small molecule activation.
Environmental Transformation Pathways (Chemical Degradation and Speciation)
Biogeochemical Cycling of Organogermanium Compounds
The environmental fate of germanium is closely linked to that of silicon, as the two elements exhibit similar biogeochemical behaviors cabidigitallibrary.org. Germanium is generally a conservative element, meaning it does not extensively participate in biogeochemical reaction cycles cabidigitallibrary.org. Anthropogenic activities, such as mining, can increase the concentration of germanium in the local environment goldschmidtabstracts.info.
In the environment, organogermanium compounds can be transported through water systems researchgate.netepa.gov. The primary naturally occurring organogermanium species found are monomethylgermanium and dimethylgermanium cabidigitallibrary.orgtuwien.at. It is believed that these compounds are the products of biomethylation, a process where microorganisms add methyl groups to inorganic germanium cabidigitallibrary.orgtuwien.at. However, the efficiency of this process may vary depending on environmental conditions. One study on composting, a process with high microbiological activity, observed little to no biomethylation of germanium, whereas arsenic and tellurium were readily methylated under the same conditions nih.gov. This suggests that while biomethylation of germanium occurs in nature, it may not be a dominant transformation pathway in all environments. The degradation of more complex organogermanium compounds likely proceeds through biotic or abiotic pathways that cleave the carbon-germanium bonds, eventually leading to inorganic forms of germanium.
| Process/Pathway | Description | Key Species Involved |
| Biomethylation | Microbial-mediated addition of methyl groups to inorganic germanium. | Monomethylgermanium, Dimethylgermanium |
| Transport | Movement of organogermanium compounds through natural water systems. | Dissolved organogermanium species |
| Degradation | Cleavage of Ge-C bonds through various environmental processes, leading to inorganic germanium. | Inorganic Ge oxides/hydroxides |
Chemical Stability and Degradation Pathways in Environmental Matrices
The stability of this compound in environmental matrices such as water and soil is a critical factor in determining its persistence and potential impact. Organogermanium compounds, in general, are known to be relatively stable. The germanium-carbon bond is notably stable, contributing to the persistence of the trimethylgermyl moiety under certain conditions. However, various abiotic and biotic degradation pathways can lead to its transformation.
Abiotic Degradation:
Photodegradation: Sunlight can play a role in the degradation of organogermanium compounds. Photolysis can lead to the cleavage of the germanium-carbon bonds, generating radical species. The quantum yield of these photochemical reactions, which is a measure of the efficiency of the process, is a key parameter in assessing the rate of photodegradation in sunlit surface waters. However, specific quantum yield data for this compound in environmental settings is limited.
Reactions with Oxidants: In the atmosphere and in sunlit surface waters, reactive oxygen species such as hydroxyl radicals (•OH) are important oxidants. These radicals can react with organic compounds, and it is plausible that they contribute to the degradation of this compound through hydrogen abstraction from the methyl groups or addition to the germanium center, initiating a cascade of further reactions.
Biotic Degradation:
Information on the microbial degradation of this compound is scarce. While microorganisms are known to metabolize a wide range of organic and organometallic compounds, the specific enzymes and pathways involved in the breakdown of this compound have not been extensively studied. It is possible that microorganisms could mediate the cleavage of the germanium-carbon bonds, potentially utilizing the methyl groups as a carbon source. However, research on the biomethylation of germanium suggests that the formation of this compound in the environment through microbial activity is not a significant pathway.
Sorption and Volatilization:
In soil and sediment systems, the fate of this compound is also influenced by sorption processes. The trimethylgermyl cation could potentially interact with negatively charged surfaces of clay minerals and natural organic matter. The extent of this sorption would affect its mobility and bioavailability. Additionally, the volatility of methylgermanium species suggests that volatilization from water surfaces to the atmosphere could be a relevant environmental transport pathway.
Interactive Data Table: Factors Influencing this compound Degradation
| Degradation Pathway | Environmental Matrix | Key Influencing Factors | Potential Products |
| Hydrolysis | Water, Moist Soil | pH, Temperature | Trimethylgermanol, Bis(trimethylgermyl) ether |
| Photodegradation | Surface Water, Atmosphere | Sunlight Intensity, Wavelength | Trimethylgermyl radicals, Methane |
| Oxidation | Atmosphere, Surface Water | Hydroxyl radical concentration | Oxidized germanium species |
| Biotic Degradation | Soil, Water, Sediment | Microbial community, Oxygen availability | Inorganic germanium, Methane |
| Sorption | Soil, Sediment | Clay content, Organic matter, pH | Immobilized this compound |
| Volatilization | Water-Air Interface | Temperature, Wind speed | Gaseous methylgermanium species |
Speciation of Germanium Compounds in Natural Systems
The speciation of an element refers to the different chemical forms in which it exists. In natural systems, the speciation of germanium is complex and includes both inorganic and organic forms. While inorganic germanium species, such as germanic acid (H₄GeO₄), are prevalent, the presence of organogermanium compounds has also been documented.
Research has shown that monomethylgermanium (CH₃Ge(OH)₂) and dimethylgermanium ((CH₃)₂Ge(OH)₂) are the most commonly detected naturally occurring organogermanium species in environmental waters. The existence of this compound in natural, unpolluted environments is not widely reported, suggesting that it is either not a significant natural product or that it is readily transformed into other species.
The speciation of this compound, when introduced into the environment, would be influenced by the degradation and transformation pathways mentioned previously. In aqueous systems, it could exist as the trimethylgermyl cation, trimethylgermanol, or in complexes with natural organic matter. The formation of these different species is dependent on the chemical conditions of the water body, including pH, redox potential, and the concentration of complexing ligands.
Analytical techniques are crucial for determining the speciation of germanium in environmental samples. Methods such as gas chromatography or liquid chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) are powerful tools for separating and quantifying different methylgermanium species at trace levels. These analytical advancements have been instrumental in understanding the distribution and cycling of organogermanium compounds in the environment.
Applications of Trimethylgermanium in Advanced Materials Science and Catalysis
Precursors for Germanium-Containing Materials
The primary application of trimethylgermanium (B74220) in materials science is as a precursor for the deposition of high-purity germanium and its alloys. Its molecular structure allows for controlled decomposition in processes like chemical vapor deposition, making it a valuable source material for advanced manufacturing.
Chemical Vapor Deposition (CVD) of Germanium-Based Thin Films
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality, solid thin films. In this process, a substrate is exposed to one or more volatile precursors, which react or decompose on the substrate surface to produce the desired deposit. Organogermanium compounds, including derivatives of this compound, are utilized as precursors to deposit germanium-containing thin films.
One specific example is the use of trimethyl germanium quinaldate, [Me3Ge(O2CC9H6N)], as a precursor in Aerosol Assisted Chemical Vapor Deposition (AACVD). nih.gov Research has demonstrated that this compound can be used to deposit thin films of germanium onto silicon wafers at a temperature of 700°C. nih.gov The resulting germanium films can then be oxidized under an oxygen atmosphere to yield germanium dioxide (GeO2). nih.gov The advantage of using such organogermanium precursors lies in their solubility, stability, and relative ease of handling compared to pyrophoric gases like germane (B1219785) (GeH4). nih.gov
| CVD Process Parameter | Value/Condition |
| Precursor | Trimethyl germanium quinaldate |
| Deposition Method | Aerosol Assisted CVD (AACVD) |
| Substrate | Silicon (Si) Wafer |
| Deposition Temperature | 700°C |
| Resulting Film | Germanium (Ge) |
| Post-processing | Oxidation at 600°C to form GeO2 |
Synthesis of Germanium Nanostructures (Nanoparticles, Nanowires, Nanotubes)
Germanium nanostructures, such as nanoparticles and nanowires, are of significant interest due to their unique optical and electronic properties that arise from quantum confinement effects. While various organogermanium compounds are used in their synthesis, specific research detailing the use of this compound for these nanostructures is not extensively documented in the available literature. The synthesis of germanium oxide (GeOx) nanoparticles has been achieved using the closely related precursor tetramethyl germanium (Ge(CH3)4) in a low-pressure flame environment, producing particles in the 1 to 5 nm size range. Other common methods for synthesizing germanium nanostructures involve different precursors, such as the chemical vapor deposition of germane (GeH4) or the solution-phase reduction of germanium halides.
Development of Novel Semiconductor Materials
Germanium is a key element in the development of novel semiconductor materials that offer performance advantages over traditional silicon. Alloys such as silicon-germanium (SiGe) and germanium-tin (GeSn) are particularly important. These materials are typically grown using CVD-based techniques, which rely on molecular precursors.
Organogermanium precursors are examined as less hazardous liquid alternatives to germane for the Metal-Organic Vapor Phase Epitaxy (MOVPE) of germanium-containing films like SiGe. While specific compounds like isobutylgermane and dimethylaminogermanium trichloride have been studied for this purpose, the direct application of this compound in the fabrication of these advanced semiconductor alloys is not prominently detailed in recent research. The development of GeSn alloys, for example, often relies on precursors like digermane (Ge2H6) and tin tetrachloride (SnCl4) or germane (GeH4) and stannane (SnH4). techdesignforums.comdtic.milsemanticscholar.org
Contributions to Optical and Electronic Devices
The germanium-based materials derived from precursors contribute significantly to the functionality of modern optical and electronic components. Germanium's intrinsic properties, such as its high refractive index and high charge carrier mobility, make it ideal for these applications.
Germanium Integration in Optical Device Fabrication
Germanium is a critical material for infrared (IR) optics due to its excellent transmission in the 8 to 14 µm wavelength range, which aligns with the thermal imaging window. votinfrared.comsinoptix.eu This makes it a material of choice for manufacturing IR windows, lenses, and prisms for thermal imaging and other IR optical systems. votinfrared.comsinoptix.eu While organometallic compounds serve as precursors for depositing the high-purity germanium required for these applications, specific details on the use of this compound in the MOCVD process for commercial optical components are not widely published. The fabrication of these components often involves techniques like diamond turning of bulk germanium crystals. lightpath.com
Applications in Transistors and Other Electronic Components
Germanium's high electron and hole mobility compared to silicon makes it a promising candidate for high-performance transistors. researchgate.net Silicon-germanium (SiGe) alloys are widely used in Heterojunction Bipolar Transistors (HBTs), which are capable of handling very high-frequency signals and are common in radio frequency (RF) systems and mobile phones. wikipedia.orgcadence.com Furthermore, research is actively exploring the use of pure germanium channels in Metal-Oxide-Semiconductor Field-Effect Transistors (MOSFETs) to continue performance scaling in advanced computing.
The fabrication of these devices involves depositing thin, high-quality layers of SiGe or pure germanium, often through CVD or Molecular Beam Epitaxy (MBE). wikipedia.org While organogermanium precursors are essential for CVD-based manufacturing, the scientific literature on the fabrication of SiGe HBTs and Ge MOSFETs predominantly cites the use of germane (GeH4) and digermane (Ge2H6) as the germanium source gas.
Role in Perovskite Solar Cell Performance Enhancement
The incorporation of this compound compounds, particularly this compound chloride (TGC), has been identified as a significant strategy for enhancing the performance and stability of perovskite solar cells (PSCs). Research has demonstrated that the addition of TGC to formamidinium cesium lead triiodide (FACsPbI₃) perovskite precursor solutions can lead to substantial improvements in power conversion efficiency (PCE) and operational longevity.
A key mechanism involves a series of successive reactions initiated by TGC. The germanium-chlorine (Ge-Cl) bond in TGC is susceptible to hydrolysis, forming a germanium-hydroxyl (Ge-OH) group. This group then forms hydrogen bonds with the formamidinium iodide (FAI) in the perovskite structure. These interactions play a crucial role in safeguarding the formamidinium (FA⁺) cation from decomposition, accelerating the crystallization of the perovskite film, restricting ion migration, and passivating defects within the film. nih.govenlitechnology.com
The result is a high-quality perovskite film with a super-hydrophobic surface, which helps maintain the light-active α-phase even when exposed to high-humidity environments. nih.gov This improved film quality translates directly into enhanced photovoltaic performance. Studies have reported that TGC-treated conventional (n-i-p) and inverted (p-i-n) FACsPbI₃ PSCs can achieve efficiencies of 26.03% and 26.38%, respectively. nih.govenlitechnology.com Furthermore, these cells have demonstrated remarkable stability, retaining their initial efficiency after 3,000 hours of operation at the maximum power point under continuous illumination. nih.gov
The following table summarizes the performance metrics of perovskite solar cells with and without the addition of this compound Chloride (TGC).
| Device Structure | Additive | Power Conversion Efficiency (PCE) | Operational Stability | Reference |
|---|---|---|---|---|
| Conventional (n-i-p) | TGC | 26.03% | Unattenuated after 3000 hours | nih.gov |
| Inverted (p-i-n) | TGC | 26.38% | Unattenuated after 3000 hours | nih.govenlitechnology.com |
| Control (without additive) | None | 16.72% | Not Reported | mdpi.com |
Catalytic Applications and Systems
Organogermanium compounds, including those with this compound moieties, are recognized for their utility as reagents and catalysts in various chemical processes. americanelements.com Their application in catalysis is an area of growing interest, driven by the unique electronic properties of germanium and the potential for creating non-toxic alternatives to other organometallic catalysts. alfa-chemistry.com
Design of Catalytic Systems Utilizing this compound Moieties
The design of catalytic systems incorporating this compound often leverages the Lewis acidic nature of the germanium center. Low-valent germanium(II) compounds, for instance, have been explored for their catalytic activity. uwo.ca The design principle involves creating a germanium species with accessible orbitals that can interact with substrates. For example, N-heterocyclic carbene (NHC)-stabilized germyliumylidenes act as versatile catalysts. nih.gov These systems possess both Lewis basic and Lewis acidic characteristics; the occupied p-orbitals on the germanium atom allow it to act as a Lewis base, while the Ge-C(NHC) σ* orbitals can accept electrons, enabling Lewis acid catalysis. nih.gov This ambiphilic nature is a key design feature that allows these catalysts to participate in a variety of transformations.
Facilitation of Organic Synthesis Reactions
This compound-containing catalysts have been shown to facilitate important carbon-carbon bond-forming reactions in organic synthesis. One notable example is the use of a bis-NHC-stabilized germyliumylidene as a catalyst for the cyanosilylation of carbonyls. nih.gov This reaction produces cyanohydrin silylethers, which are valuable synthetic intermediates for creating biologically relevant molecules like α-hydroxy acids and α-amino acids. The germanium catalyst, in this case, acts as a Lewis acid to activate the carbonyl group.
The same type of germanium catalyst has also been successfully employed in the hydroboration of carbonyl compounds. nih.gov These reactions demonstrate the potential of designing germanium-based systems to serve as effective and versatile catalysts in organic synthesis, providing alternatives to more traditional, and often more toxic, catalytic systems. Organogermanium compounds are generally considered to be non-toxic alternatives to many toxic organotin reagents that are used for similar transformations. alfa-chemistry.com
Development of New Catalytic Methodologies for Sustainable Processes
The development of new catalytic methodologies centered on germanium, including this compound derivatives, aligns with the principles of green and sustainable chemistry. sciltp.comuni-rostock.de A primary driver is the lower toxicity of germanium compounds compared to elements like tin, which they can often replace in catalytic applications. alfa-chemistry.com
Sustainable processes aim to reduce waste, use less hazardous materials, and improve energy efficiency. wiley-vch.deresearchgate.net Catalysis is fundamental to achieving these goals. uni-rostock.de The design of germanium-based catalysts that can operate under mild conditions and exhibit high selectivity contributes to the development of more sustainable chemical manufacturing. nih.gov For instance, the ability of germyliumylidene catalysts to efficiently facilitate reactions like cyanosilylation and hydroboration under specific conditions represents a step toward creating more environmentally benign synthetic routes. nih.gov Research in this area focuses on expanding the scope of reactions catalyzed by germanium compounds and designing robust catalysts that can be easily recovered and reused, further enhancing the sustainability of the processes.
Research in Incorporating Germanium into Functional Materials
Research into the incorporation of germanium into functional materials has revealed unique properties and potential applications. By integrating germanium atoms into polymer frameworks, materials with novel electronic and optical characteristics can be synthesized. researchgate.net
Polymers containing germanium in their main chain, known as polygermanes, exhibit properties derived from the element's large atomic radius and weak binding energies. These materials can display σ-conjugation, which is sensitive to the polymer's conformation and can lead to thermochromic behavior. Furthermore, the weak germanium-germanium bonds can be broken by photoirradiation, generating radicals that can be used in lithographic applications. researchgate.net
Incorporating germanium into π-conjugated polymer systems allows for the modulation of their electronic structures through σ-π conjugation. This has led to the development of germanium-containing functional materials for applications in organic electronics, such as organic solar cells and organic light-emitting materials, as well as chemical sensors. researchgate.net The ability to tune the properties of these materials by incorporating germanium opens up new avenues for designing advanced functional materials with tailored characteristics.
Exploration of Novel Synthetic Strategies for Complex Architectures
Future research will prioritize the development of more sophisticated and efficient synthetic pathways to construct intricate organogermanium architectures. This includes designing catalytic systems that enable milder reaction conditions, improve atom economy, and enhance selectivity in C-Ge bond formation. The goal is to move beyond simple derivatives and synthesize complex organogermanium polymers, clusters, and supramolecular assemblies with tailored properties. Investigating new precursors and reaction mechanisms that allow for the precise control over germanium's coordination environment and oxidation state will be crucial for accessing novel molecular frameworks.
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
A deeper understanding of the reaction mechanisms involving this compound compounds is essential for optimizing their synthesis and application. The future will see increased utilization of advanced spectroscopic techniques. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, time-resolved Infrared (IR) and Raman spectroscopy, and advanced mass spectrometry will be employed to monitor reactions in real-time. These methods will provide critical data on reaction intermediates, transition states, and the behavior of catalysts, thereby enabling precise control over reaction outcomes and the design of more efficient chemical processes.
Integration of Machine Learning and Artificial Intelligence in Computational Design
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery and optimization of organogermanium chemistry. Future research will leverage ML algorithms for predictive modeling of the properties of new this compound-derived compounds, accelerating the screening process for potential applications. AI can also be applied to optimize synthetic parameters, predict reaction yields, and even design novel synthetic routes. Computational design powered by AI will enable the rational design of organogermanium materials with specific electronic, optical, or catalytic functionalities, significantly reducing experimental trial-and-error.
Development of Sustainable and Green Chemistry Approaches in Synthesis and Application
A significant trend will be the integration of green chemistry principles into the synthesis and application of this compound compounds. This involves developing synthetic routes that utilize renewable feedstocks, employ environmentally benign solvents (such as water or bio-based solvents), and minimize waste generation. Catalytic methods with high atom economy and energy efficiency will be prioritized. Furthermore, research will focus on applying this compound chemistry in sustainable technologies, such as developing more efficient catalysts for green chemical transformations or creating materials for renewable energy applications, thereby reducing the environmental footprint of organogermanium chemistry.
Expanding Applications in Emerging Technologies and Materials Science
The unique electronic and optical properties of germanium make this compound compounds ideal candidates for applications in emerging technologies. Future research will explore their use in advanced semiconductor devices, high-efficiency optoelectronic components (including next-generation LEDs and photodetectors), and novel catalysts for chemical synthesis. The development of germanium-based functional materials for energy storage, sensors, and advanced coatings will also be a key area of focus. Tailoring the properties of germanium nanostructures and thin films through precise control over their synthesis using TMG precursors will unlock new technological possibilities.
Interdisciplinary Research with Other Fields of Chemistry and Physics
The future of this compound chemistry lies in fostering interdisciplinary collaborations. Research will increasingly bridge organogermanium chemistry with other scientific domains. This includes collaborations with physicists to investigate quantum confinement effects in germanium nanomaterials, with surface scientists to understand surface functionalization strategies using TMG derivatives, and with computational chemists to develop more accurate theoretical models for predicting germanium compound behavior. Such collaborations will drive innovation by bringing diverse perspectives and methodologies to bear on complex challenges in materials science and chemical synthesis.
List of Compounds
Trimethylgermanium (B74220) (TMG)
this compound chloride (Me₃GeCl)
this compound bromide (Me₃GeBr)
this compound iodide (Me₃GeI)
Trimethylgermane (Me₃GeH)
Trimethyl(2-thienyl)germane
Germanium-masked dienolates
Germanium enolates
α-Germanate esters
Tetraalkylgermanes
Germacycloalkanes
Dichlorodimethylgermane
Bromo-trimethylgermane
Tetraphenylgermane
Tetraethylgermane
Tetra-n-butylgermane
Triphenylgermanium chloride
Triethylgermanium chloride
Tri-n-butylgermanium chloride
Triphenylgermanium bromide
Tetrapentylgermane
Tetra-n-propylgermane
Hexaethyldigermane
Hexaphenyldigermoxane
Phenyltrimethylgermane (B167719)
Bromotriethylgermane
Tetra-p-tolylgermane
this compound nitrate (B79036)
Methylgermanium (B72786) trinitrate
Tetraethoxygermane
Q & A
Basic Question: What are the primary physicochemical properties of trimethylgermanium compounds, and how do these influence experimental design?
Answer:
this compound compounds, such as chlorotrimethylgermane (TMeGeCl), exhibit distinct properties critical for experimental planning:
- Moisture sensitivity : Reacts readily with water, necessitating inert atmospheres (e.g., Schlenk lines, gloveboxes) for handling .
- Solubility : Miscible with organic solvents (e.g., ether, THF, hexane), enabling homogeneous reaction conditions .
- Thermal stability : Boiling point of 102°C and melting point of −13°C require controlled temperature setups during synthesis or purification .
- Safety : High volatility (flash point 1°C) and flammability demand rigorous ventilation and explosion-proof equipment .
Methodological Consideration : Pre-dry solvents, use moisture-free glassware, and characterize purity via NMR or GC-MS to avoid side reactions.
Basic Question: What spectroscopic and analytical methods are most effective for characterizing this compound derivatives?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm methyl group environments; Ge NMR (if accessible) for direct Ge coordination analysis .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., natural Ge isotope distribution) .
- Elemental analysis : Validate stoichiometry, particularly for novel compounds.
Best Practice : Cross-validate results with multiple techniques to address signal overlap (e.g., NMR) or contamination artifacts .
Advanced Question: How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?
Answer:
Discrepancies in catalytic activity or selectivity may arise from:
- Impurity profiles : Trace water or oxygen can deactivate catalysts; use Karl Fischer titration to quantify moisture .
- Ligand effects : Compare Ge coordination geometry (e.g., via X-ray crystallography) under varying ligand conditions .
- Kinetic vs. thermodynamic control : Perform time-resolved experiments (e.g., in situ IR) to distinguish intermediates .
Case Study : In Pd-catalyzed couplings, TMeGeCl’s reactivity diverges from Si analogs due to Ge’s larger atomic radius; DFT calculations can model transition states to rationalize outcomes .
Advanced Question: What strategies optimize this compound integration in perovskite solar cells to enhance stability and efficiency?
Answer:
Recent advances (e.g., TMeGeCl in FACsPbI₃ perovskites) highlight:
- Defect passivation : Add TMeGeCl to precursor solutions to suppress vacancy defects (confirmed via PL quenching and SCAPS modeling) .
- Hydrophobicity enhancement : Achieve water contact angles >110° via surface Ge-O bonding, improving moisture resistance .
- Stability testing : Use accelerated aging (e.g., 85°C/85% RH) with in situ XRD to monitor phase degradation .
Experimental Design : Compare device architectures (n-i-p vs. p-i-n) and Ge doping concentrations (1–5 mol%) to balance efficiency (PCE) and hysteresis .
Advanced Question: How can computational methods complement experimental studies of this compound-based catalysts?
Answer:
- DFT modeling : Calculate Ge–ligand bond dissociation energies to predict catalytic turnover .
- MD simulations : Simulate solvent effects on Ge-centered intermediates (e.g., in THF vs. DMF) .
- Data validation : Benchmark computational results against EXAFS or XANES spectra for Ge oxidation states .
Interdisciplinary Approach : Collaborate with computational chemists to refine force fields for organogermanium systems .
Basic Question: What are the best practices for ensuring reproducibility in this compound synthesis?
Answer:
- Detailed protocols : Document inert-atmosphere techniques, solvent purity, and reaction times (e.g., TMeGeCl synthesis under N₂) .
- Batch consistency : Use identical suppliers for precursors (e.g., GeCl₄) to minimize variability .
- Data sharing : Publish raw NMR/MS spectra and crystallographic data in repositories (e.g., NFDI4Chem) for peer validation .
Advanced Question: How should researchers address discrepancies in literature reports on Ge–C bond stability?
Answer:
- Controlled experiments : Replicate studies under standardized conditions (pH, temperature) to isolate variables .
- Advanced characterization : Use XPS to analyze surface oxidation states post-reaction .
- Meta-analysis : Systematically review datasets across publications to identify trends (e.g., solvent polarity effects) .
Basic Question: What safety protocols are essential when handling this compound compounds?
Answer:
- Ventilation : Use fume hoods for volatile compounds (TMeGeCl vapor pressure: ~33 mmHg at 25°C) .
- PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .
- Spill management : Neutralize spills with dry sand; avoid water to prevent exothermic reactions .
Advanced Question: How can this compound derivatives be applied in emerging interdisciplinary research (e.g., bioinorganic chemistry)?
Answer:
- Bioconjugation : Explore Ge–S bonds for protein labeling, leveraging Ge’s lower electronegativity vs. Si .
- Therapeutic agents : Screen TMeGe complexes for antimicrobial activity using MIC assays, comparing with Si analogs .
- Eco-toxicology : Use LC-MS to track environmental persistence in model ecosystems .
Advanced Question: What methodologies validate the mechanistic role of this compound in catalytic cycles?
Answer:
- Isotopic labeling : Synthesize CH₃-substituted TMeGeCl to trace methyl transfer pathways via NMR .
- Kinetic isotope effects (KIE) : Compare reaction rates with CH₃ vs. CD₃ groups to identify rate-determining steps .
- Operando spectroscopy : Monitor Ge oxidation states during catalysis using Raman or XAFS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
